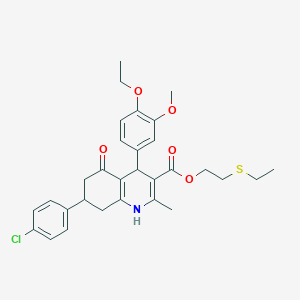![molecular formula C18H27NO6 B4949537 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as TPMP or TPMPA, and it is a morpholine derivative that has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of TPMPA involves its binding to the NMDA receptor, which is a type of ionotropic glutamate receptor. TPMPA binds to a specific site on the receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPMPA are complex and varied. In addition to its role as an NMDA receptor antagonist, TPMPA has been shown to modulate the activity of other ion channels and receptors, including voltage-gated calcium channels and GABA receptors. TPMPA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable therapeutic agent for a variety of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TPMPA for lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of NMDA receptors in neuronal function and disease. However, the use of TPMPA in lab experiments is also limited by its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the effects observed are specific to TPMPA and not due to other factors.
Zukünftige Richtungen
There are many potential future directions for research on TPMPA. One area of interest is the development of more selective and potent NMDA receptor antagonists, which could be used to further elucidate the role of NMDA receptors in neuronal function and disease. Another area of interest is the development of TPMPA-based therapeutics for neurological disorders, such as stroke and traumatic brain injury. Finally, the use of TPMPA in combination with other compounds, such as anti-inflammatory agents and antioxidants, may provide synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate involves the reaction of morpholine with 2,3,6-trimethylphenol and propylene oxide. The resulting product is then treated with oxalic acid to form the oxalate salt of TPMPA. This synthesis method has been extensively studied and optimized to produce high yields of pure TPMPA.
Wissenschaftliche Forschungsanwendungen
TPMPA has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where TPMPA has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This makes TPMPA a valuable tool for studying the role of NMDA receptors in neuronal function and disease.
Eigenschaften
IUPAC Name |
oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-13-5-6-14(2)16(15(13)3)19-10-4-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNHKFYUWMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B4949455.png)
![N-(4-cyanophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4949461.png)
![1,1'-{2-[(4-methylbenzyl)oxy]-1,3-propanediyl}diazepane dihydrochloride](/img/structure/B4949466.png)
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![3-bromo-N'-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B4949479.png)
![1,3-dimethyl-5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949481.png)
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![4-butoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4949503.png)

![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)
